Benzyl 3-(aminomethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and substitution reactions. The process can be summarized as follows:
Reaction of Benzylamine with Epichlorohydrin: This step forms an intermediate aziridine compound.
Cyclization: The intermediate undergoes cyclization to form the azetidine ring.
Substitution: The final step involves substitution reactions to introduce the aminomethyl and carboxylate groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and amino acid derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity, enhancing binding affinity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Benzyl 3-iodoazetidine-1-carboxylate
- Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
- 1-Cbz-3-aminoazetidine
- 1-Cbz-3-hydroxyazetidine
Uniqueness: Benzyl 3-(aminomethyl)azetidine-1-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from other azetidine derivatives that may lack this functional group.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVYBQLKZYFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640764 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016731-24-0 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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